1,1-Ethanediamine, N'-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso-
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Overview
Description
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is a complex organic compound with a unique structure that includes multiple functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves multiple steps, each requiring specific reagents and conditions. The process typically starts with the preparation of the core ethanediamine structure, followed by the introduction of the furanyl, thioethyl, nitro, and nitroso groups. Each step requires careful control of reaction conditions, such as temperature, pH, and solvent choice, to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound would likely involve scaling up the laboratory synthesis methods, with additional considerations for cost, efficiency, and safety. This could include the use of continuous flow reactors, automated systems, and advanced purification techniques to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- can undergo various chemical reactions, including:
Oxidation: The nitroso group can be oxidized to form nitro compounds.
Reduction: The nitro group can be reduced to amines.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like sodium azide. Reaction conditions such as temperature, solvent, and catalysts are carefully chosen to optimize the reaction outcomes.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitroso group can yield nitro derivatives, while reduction of the nitro group can produce amines.
Scientific Research Applications
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- involves its interaction with specific molecular targets and pathways. The compound’s functional groups allow it to bind to enzymes, receptors, or other biomolecules, potentially inhibiting their activity or altering their function. This can lead to various biological effects, such as antimicrobial or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
1,2-Ethanediamine, N,N-dimethyl-: A simpler analog with similar structural features but lacking the complex functional groups.
1,2-Ethanediamine, N-ethyl-: Another analog with an ethyl group instead of the more complex substituents.
Uniqueness
1,1-Ethanediamine, N’-(2-(((5-((dimethylamino)methyl)-2-furanyl)methyl)thio)ethyl)-N-methyl-2-nitro-N-nitroso- is unique due to its combination of multiple functional groups, which confer distinct chemical and biological properties
Properties
CAS No. |
81574-46-1 |
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Molecular Formula |
C13H23N5O4S |
Molecular Weight |
345.42 g/mol |
IUPAC Name |
N-[1-[2-[[5-[(dimethylamino)methyl]furan-2-yl]methylsulfanyl]ethylamino]-2-nitroethyl]-N-methylnitrous amide |
InChI |
InChI=1S/C13H23N5O4S/c1-16(2)8-11-4-5-12(22-11)10-23-7-6-14-13(9-18(20)21)17(3)15-19/h4-5,13-14H,6-10H2,1-3H3 |
InChI Key |
DFFRRWAFZBCUIP-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CC1=CC=C(O1)CSCCNC(C[N+](=O)[O-])N(C)N=O |
Origin of Product |
United States |
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